molecular formula C15H24N4O4 B3049279 tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 2007916-02-9

tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B3049279
CAS No.: 2007916-02-9
M. Wt: 324.38
InChI Key: ZEIIFSVSHZNOJI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazole class, characterized by a bicyclic framework with fused pyrrole and pyrazole rings. The tert-butyl carbamate group at position 5 and the propionyloxy ester at position 2 enhance steric protection and modulate solubility. Its molecular formula is C₁₅H₂₄N₄O₄ (calculated molecular weight: 324.38 g/mol), though experimental data on density, boiling point, and safety remain uncharacterized in the provided evidence.

Properties

IUPAC Name

tert-butyl 3-amino-6,6-dimethyl-2-propanoyloxy-4H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-7-10(20)23-19-12(16)9-8-18(13(21)22-14(2,3)4)15(5,6)11(9)17-19/h7-8,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIIFSVSHZNOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON1C(=C2CN(C(C2=N1)(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104918
Record name Pyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid, 3-amino-2,6-dihydro-6,6-dimethyl-2-(1-oxopropoxy)-, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID601104918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-02-9
Record name Pyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid, 3-amino-2,6-dihydro-6,6-dimethyl-2-(1-oxopropoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007916-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid, 3-amino-2,6-dihydro-6,6-dimethyl-2-(1-oxopropoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is usually introduced through a tert-butylation reaction, while the propionyloxy group can be added via esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The propionyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various esters or amides.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 3, and 6, affecting molecular weight, polarity, and stability:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key References
Target Compound 6,6-dimethyl; 2-propionyloxy C₁₅H₂₄N₄O₄ 324.38 N/A N/A
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 6,6-diethyl C₁₄H₂₄N₄O₂ 280.37 1.1 443.3
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 6-isopropyl C₁₃H₂₂N₄O₂ 266.34 N/A N/A
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate No substituents at positions 2 or 6 C₁₀H₁₆N₄O₂ 224.26 N/A N/A

Key Observations :

  • The target compound has the highest molecular weight due to the propionyloxy group, which increases lipophilicity compared to simpler analogs.
  • The diethyl analog (CAS 1246643-57-1) exhibits a higher boiling point (443.3°C) and density (1.1 g/cm³), likely due to increased van der Waals interactions from ethyl groups .

Biological Activity

Chemical Identity

  • IUPAC Name : tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
  • CAS Number : 2007916-02-9
  • Molecular Formula : C15H24N4O4
  • Molecular Weight : 324.38 g/mol

This compound features a complex structure that combines elements of pyrrole and pyrazole, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory properties : By inhibiting pro-inflammatory cytokines and mediators.
  • Antioxidant activity : Reducing oxidative stress through scavenging free radicals.
  • Anticancer potential : Affecting cell proliferation and apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Anti-inflammatory Effects
    • A study investigated the anti-inflammatory effects of related pyrrolo[3,4-c]pyrazole derivatives in a murine model of inflammation. Results showed a significant reduction in edema and inflammatory markers when treated with these compounds, suggesting potential therapeutic applications for conditions like arthritis.
  • Antioxidant Activity
    • In vitro assays demonstrated that tert-butyl 3-amino derivatives exhibited strong antioxidant properties by reducing lipid peroxidation in cellular models. This suggests a protective role against oxidative damage in cells.
  • Anticancer Activity
    • A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
tert-butyl 3-amino derivativeAnti-inflammatory15
Related pyrrolo[3,4-c]pyrazoleAntioxidant12
tert-butyl 3-amino derivativeAnticancer (MCF-7)20

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization of dihydropyrazole precursors. For example, refluxing ethanol with appropriate aryl-substituted intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) can yield the pyrrolo[3,4-c]pyrazole core . The tert-butyl and propionyloxy groups are introduced via protective-group strategies, with intermediates such as tert-butyl carbamate derivatives serving as precursors .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and functional groups of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving the bicyclic framework and substituent orientations . NMR spectroscopy (¹H/¹³C) confirms proton environments, such as the tert-butyl singlet at δ ~1.4 ppm and propionyloxy carbonyl signals near δ 170-175 ppm . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1740 cm⁻¹ for the ester and carbamate groups) .

Q. How does the stereochemistry of the pyrrolo[3,4-c]pyrazole core influence the compound's physicochemical properties, and what methods are used to determine its absolute configuration?

  • Methodological Answer : The stereochemistry at the 3-amino and 2-propionyloxy positions affects solubility and hydrogen-bonding potential. Single-crystal X-ray diffraction (e.g., using Cu Kα radiation) is the gold standard for determining absolute configuration . Chiral HPLC or polarimetry can assess enantiomeric purity during synthesis .

Advanced Research Questions

Q. What experimental design strategies (e.g., Design of Experiments, flow chemistry) can optimize the yield and purity of this compound during scaled synthesis?

  • Methodological Answer : Response Surface Methodology (RSM) within a Design of Experiments (DoE) framework can optimize reaction parameters (temperature, solvent ratio, catalyst loading) . Flow chemistry approaches, such as continuous tubular reactors, improve reproducibility and reduce side reactions by precise control of residence time and mixing . For example, tert-butyl carbamate formation under flow conditions has been shown to enhance yields by 15–20% compared to batch processes .

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs . Cross-validate spectral data using standardized NMR protocols (e.g., deuterated DMSO as a universal solvent) and compare with crystallographic data (e.g., unit cell parameters from X-ray studies) .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, considering its stereochemical sensitivity?

  • Methodological Answer : Enantiomerically pure samples (confirmed via chiral chromatography) should be tested in target-specific assays. For example, kinase inhibition assays require IC₅₀ measurements using ADP-Glo™ technology, while cell viability assays (e.g., MTT) assess cytotoxicity . Molecular docking studies (e.g., using AutoDock Vina) can correlate stereochemistry with binding affinity to biological targets like ATP-binding pockets .

Q. What are the critical factors affecting the stability of this compound under various storage conditions, and how can degradation products be characterized?

  • Methodological Answer : Hydrolysis of the propionyloxy group is a primary degradation pathway. Accelerated stability studies (40°C/75% RH) identify degradation kinetics, while LC-MS/MS detects hydrolysis products (e.g., free carboxylic acids) . Storage in anhydrous DCM at –20°C under argon minimizes decomposition. Solid-state stability can be monitored via PXRD to detect crystalline phase changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

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